molecular formula C16H18ClN3OS B5705744 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-cyclohexylurea

1-(4-(4-chlorophenyl)thiazol-2-yl)-3-cyclohexylurea

Cat. No.: B5705744
M. Wt: 335.9 g/mol
InChI Key: DMSKPBGCGDDWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-cyclohexylurea is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their diverse biological activities and are often incorporated into various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-cyclohexylurea typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-cyclohexylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-cyclohexylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

    1-(4-(4-Bromophenyl)thiazol-2-yl)-3-cyclohexylurea: Similar structure but with a bromine atom instead of chlorine.

    1-(4-(4-Nitrophenyl)thiazol-2-yl)-3-cyclohexylurea: Contains a nitro group instead of chlorine.

    1-(4-(4-Methylphenyl)thiazol-2-yl)-3-cyclohexylurea: Contains a methyl group instead of chlorine.

Uniqueness: 1-(4-(4-Chlorophenyl)thiazol-2-yl)-3-cyclohexylurea is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSKPBGCGDDWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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